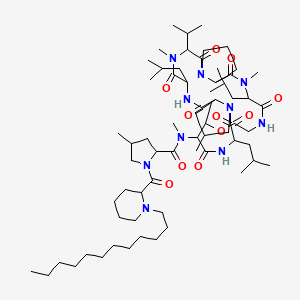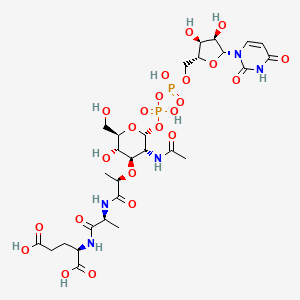
Succinic acid ethyleneglycol polymer
Overview
Description
Poly(ethylene succinate) (PES) is an aliphatic synthetic polyester. It is synthesized from dicarboxylic acids, either by ring-opening polymerization of succinic anhydride with ethylene oxide or by polycondensation of succinic acid and ethylene glycol .
Synthesis Analysis
The synthesis of PES involves reacting succinic acid with ethylene glycol (EG) or poly(ethylene glycol) and maleic anhydride (MA) at several molar ratios . The synthesis is evaluated by a variety of spectroscopical techniques, and their rheological properties make use of the reactive diluent mandatory for facilitating processing .Molecular Structure Analysis
The molecular structure of PES is confirmed by Fourier transform infrared spectroscopy (FTIR) and 1H NMR measurements . The structure is also corroborated by other spectroscopical techniques .Chemical Reactions Analysis
The esterification between succinic acid and ethylene glycol proceeds by the concerted and stepwise mechanisms, involved in the self catalysis and non-self catalysis respectively . The self catalysts include acid, alcohol, and water .Physical And Chemical Properties Analysis
PES is an aliphatic synthetic polyester with a melting point from 103–106 °C . The solubility and precipitation properties of PES affect its applicability .Scientific Research Applications
Biobased Polyester Resins
Succinic acid is incorporated in the structure of resins to increase their biobased content. By reacting with ethylene glycol (EG) or poly(ethylene glycol) and maleic anhydride (MA) at several molar rations, unsaturated polyester resins (UPRs) are prepared . These resins are used in a variety of applications due to their unique properties .
Marine Biodegradable Polymers
Poly(ethylene succinate) (PES) and poly(butylene succinate) (PBS)-based copolymers containing different dicarboxylic acid (DCA) units with various carbon numbers and different feed ratios have been synthesized. These copolymers are biodegradable in seawater . This makes them suitable for applications where marine biodegradability is a key requirement .
Multifunctional Additive
Poly(ethylene succinate-co-lactic acid) has been used as a multifunctional additive . While the specific applications are not mentioned in the source, multifunctional additives are typically used in a variety of industries including plastics, pharmaceuticals, and cosmetics .
Environmentally Friendly PVC Plasticizers
Succinic acid-based mixtures have been found to be more effective in plasticizing PVC compared to single succinate plasticizers . This makes them suitable for use in the production of PVC products .
Synthesis of Prepolymers
Succinic acid is used in the synthesis of prepolymers of poly(glycerol-co-diacids) based on sebacic acid . Prepolymers are used in a variety of applications including the production of high-performance polymers and resins .
Thermosetting Resins
Succinic acid ethyleneglycol polymers are used in the production of thermosetting resins . Thermosetting resins are used in a variety of applications including coatings, adhesives, and composites .
Safety and Hazards
Future Directions
properties
IUPAC Name |
butanedioic acid;ethane-1,2-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O4.C2H6O2/c5-3(6)1-2-4(7)8;3-1-2-4/h1-2H2,(H,5,6)(H,7,8);3-4H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJVOPINBJQWMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)C(=O)O.C(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
37340-09-3, 9041-79-6, 25569-53-3 | |
| Record name | Polyethylene glycol succinate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37340-09-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butanedioic acid, polymer with α-hydro-ω-hydroxypoly(oxy-1,2-ethanediyl) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=9041-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethylene glycol-succinic acid copolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25569-53-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID60948459 | |
| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
25569-53-3 | |
| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025569533 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Butanedioic acid, polymer with 1,2-ethanediol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Butanedioic acid--ethane-1,2-diol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60948459 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.









![[(1S,3R,4R,6S,8S,10S,13R,14R,16R)-3,4,6,14-tetrahydroxy-5,5,14-trimethyl-9-methylidene-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] propanoate](/img/structure/B1205006.png)

![4-Hydroxy-3,6,9-trimethyl-3,3a,4,5,9a,9b-hexahydroazuleno[4,5-b]furan-2,7-dione](/img/structure/B1205009.png)

![7-bromo-5-phenyl-1,3-dihydro-2H-benzo[e][1,4]diazepin-2-one](/img/structure/B1205013.png)


